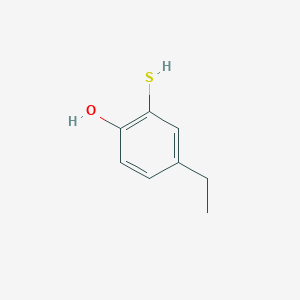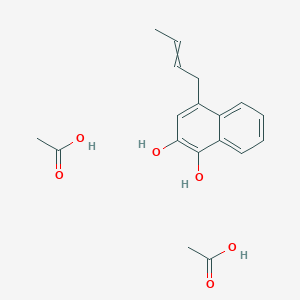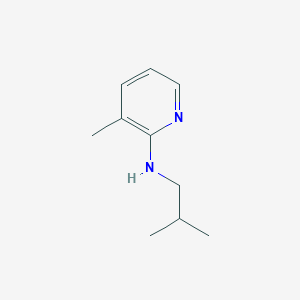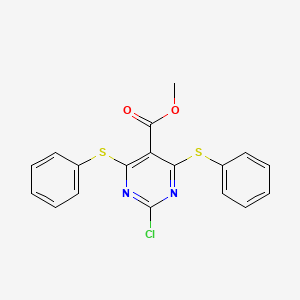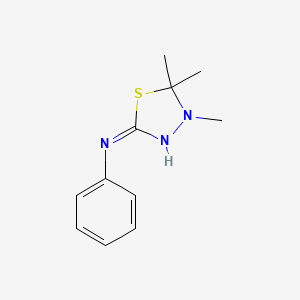![molecular formula C16H15ClN6S2 B14385635 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine CAS No. 88048-62-8](/img/structure/B14385635.png)
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the core structures, such as 2-amino-6-methylpyridine and 5-chloropyrazine derivatives. These core structures are then linked through sulfanyl (thioether) bonds under specific reaction conditions, often involving the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyridine: A simpler analog with similar core structure but lacking the additional functional groups.
5-Chloropyrazine derivatives: Compounds with similar pyrazine core but different substituents.
Uniqueness
What sets 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine apart is its combination of multiple functional groups, which allows for a diverse range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
88048-62-8 |
|---|---|
Formule moléculaire |
C16H15ClN6S2 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
3-[3-(2-amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C16H15ClN6S2/c1-8-3-5-10(13(18)21-8)24-15-16(23-12(17)7-20-15)25-11-6-4-9(2)22-14(11)19/h3-7H,1-2H3,(H2,18,21)(H2,19,22) |
Clé InChI |
XOGYBNVIMXYPHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)SC2=NC=C(N=C2SC3=C(N=C(C=C3)C)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


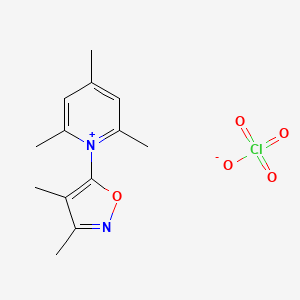
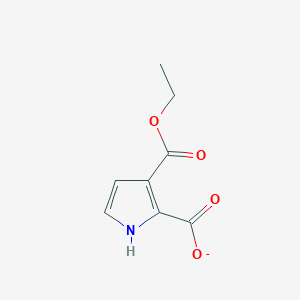
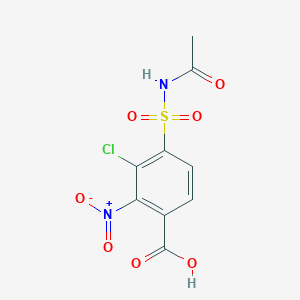

![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
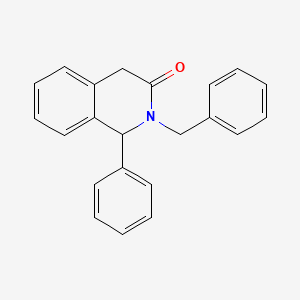
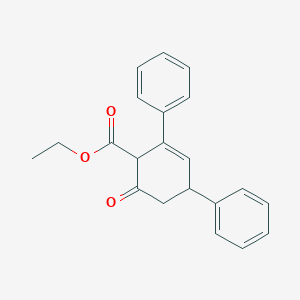

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
